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cytoskeleton protein, 33 kDa - 147994-08-9

cytoskeleton protein, 33 kDa

Catalog Number: EVT-1516700
CAS Number: 147994-08-9
Molecular Formula: C11H12N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytoskeleton proteins are essential components of cellular architecture, contributing to various cellular functions, including shape maintenance, intracellular transport, and cell signaling. Among these proteins, the 33 kDa cytoskeleton protein, specifically referred to as Proline Rich Protein 33 (PRR33), plays a significant role in muscle differentiation and is predominantly expressed in skeletal muscle tissue. The gene encoding PRR33 is located on chromosome 7 in mice and exhibits high conservation across mammalian species, indicating its fundamental biological importance .

Source and Classification

PRR33 is classified within the group of pro-myogenic factors that are crucial for muscle cell differentiation. It is identified as a skeletal muscle-enriched protein, with its expression levels significantly elevated during myoblast differentiation processes. The protein's unique transcript structure has been characterized through techniques such as rapid amplification of cDNA ends (RACE) .

Synthesis Analysis

Methods and Technical Details

The synthesis of PRR33 involves transcription from its gene followed by translation into a polypeptide chain. The full-length transcript of PRR33 has been cloned and analyzed, revealing a coding region approximately 2.1 kb in length. This process typically employs techniques like reverse transcription polymerase chain reaction (RT-PCR) to assess mRNA expression levels across various tissues .

In laboratory settings, PRR33 can be synthesized using recombinant DNA technology, where the corresponding gene is inserted into an expression vector and transfected into suitable host cells such as bacteria or mammalian cells. This method allows for large-scale production of the protein for further studies.

Molecular Structure Analysis

Structure and Data

Structural Characteristics

  • Molecular Weight: Approximately 33 kDa
  • Isoforms: Multiple isoforms exist; the predominant isoform in skeletal muscle is PRR33-N.
  • Conservation: High sequence identity observed among mammalian species (e.g., 67.4% between human and mouse) .
Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involving PRR33 are not extensively documented, it is known that cytoskeleton proteins like PRR33 are involved in various biochemical pathways that influence muscle cell differentiation. These reactions often include post-translational modifications such as phosphorylation, which can regulate protein activity and interactions with other cellular components .

Mechanism of Action

Process and Data

PRR33 functions primarily as a regulatory factor in muscle differentiation. During the differentiation of myoblasts into mature muscle fibers, PRR33 expression increases alongside key myogenic markers such as Myogenic Factor 5, Myogenic Differentiation 1, and Myogenin. This co-regulation suggests that PRR33 may enhance the transcriptional activity of these myogenic factors or stabilize their expression .

Data from experiments indicate that knockdown of PRR33 leads to reduced expression of these markers, thereby impairing myoblast differentiation and resulting in shorter myotubes during development .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in physiological buffers.
  • Stability: Stability may be influenced by environmental factors such as temperature and pH.

Chemical Properties

  • Isoelectric Point: Not explicitly stated but can be inferred from amino acid composition.
  • Post-translational Modifications: Includes phosphorylation which can alter function and interaction dynamics.

Relevant data regarding the stability and solubility of PRR33 can be critical for applications involving recombinant protein studies or therapeutic developments.

Applications

Scientific Uses

PRR33 has significant implications in research related to muscle biology, particularly in understanding mechanisms underlying muscle development and regeneration. Its role as a pro-myogenic factor makes it a potential target for therapeutic strategies aimed at treating muscle-wasting diseases or improving muscle repair following injury.

Additionally, studies on PRR33 contribute to broader insights into cytoskeletal dynamics and their implications in various cellular processes beyond muscle tissue, including neurodegenerative diseases where cytoskeletal integrity is compromised .

Molecular Characterization of 33 kDa Cytoskeleton-Associated Proteins

Structural Features of 33 kDa Proteins

The 33 kDa cytoskeleton-associated proteins exhibit conserved structural domains that enable interactions with cytoskeletal elements and signaling molecules. The core structure comprises an N-terminal major sperm protein (MSP) domain (∼125 residues) adopting an immunoglobulin-type seven-stranded β-sandwich fold, which facilitates ligand-receptor interactions, particularly with Eph receptors [8]. This domain is followed by a central coiled-coil motif mediating oligomerization, and a hydrophobic C-terminal transmembrane anchor for endoplasmic reticulum (ER) membrane association [8]. Notably, the protein contains a SPLR-sequence (Ser-Pro-Leu-Arg), a consensus phosphorylation motif for p34cdc2 kinase, linking it to cell cycle regulation [1]. The human ortholog shares 73.5% amino acid homology with hydra's 33 kDa protein in the N-terminal region (residues 1-218), while the C-terminal 76 residues diverge significantly (<20% similarity), harboring the epitope for monoclonal antibody V recognition [1].

Table 1: Structural Domains of 33 kDa Cytoskeletal Protein

DomainPositionFunctional Significance
MSP DomainN-terminalEph receptor binding; β-sandwich fold
Coiled-Coil RegionCentralProtein oligomerization
Transmembrane AnchorC-terminalER/Golgi membrane tethering
SPLR MotifVariablep34cdc2 kinase phosphorylation site

Sequence Homology and Evolutionary Conservation

Sequence alignment reveals remarkable evolutionary conservation across eukaryotes. The hydra 33 kDa protein (294 amino acids, 32.8 kDa) shares 73.5% identity with the human laminin-binding protein in its N-terminal region, suggesting a common ancestral gene [1]. Drosophila Vap33 (dVAP) and C. elegans VPR-1 orthologs retain the MSP domain, with 45–50% sequence identity to human VAPB/ALS8 [8]. Mutational studies highlight functional conservation: The ALS-associated P56S mutation in human VAPB corresponds to P58S in Drosophila Vap33, causing ER retention, ubiquitinated inclusions, and disrupted MSP secretion [8]. Hydra and mammalian 33 kDa proteins cross-react with the same monoclonal antibody (V), confirming structural conservation of the C-terminal epitope despite sequence divergence [1].

Table 2: Evolutionary Conservation of 33 kDa Protein

OrganismProtein NameHomology to HumanKey Conserved Domains
Hydra vulgaris32.8 kDa protein73.5% (N-terminal)MSP domain, SPLR motif
Homo sapiensVAPB/ALS8ReferenceFull MSP/coiled-coil
Drosophila melanogasterVap3348%MSP domain (P58S mutant)
Caenorhabditis elegansVPR-145–50%MSP domain, transmembrane

Subcellular Localization and Expression Patterns

These proteins exhibit dynamic, cell cycle-dependent localization. In non-dividing mammalian cells, the 33 kDa protein colocalizes with filamentous cytoskeletal structures, while during mitosis, it dissociates from filaments and concentrates centrally [1]. Immunocytochemistry confirms a strictly intracellular distribution, with no extracellular or transmembrane localization, consistent with the absence of signal peptides in its amino acid sequence [1]. In Drosophila, dVAP (Vap33) localizes to ER-mitochondria contact sites and synaptic vesicles, regulating vesicle priming and neuromuscular junction development [8]. Tissue-specific expression is notable in mammalian epididymal fluid (MEF3 glycoprotein), where it coats sperm surfaces during maturation [3]. Light-sheet microscopy in transgenic models shows enriched expression in root cap cells and root hair tips in plants, though this review focuses on metazoan systems [9].

Post-Translational Modifications (e.g., Phosphorylation, Glycosylation)

PTMs critically regulate the function and localization of 33 kDa cytoskeletal proteins:

  • Glycosylation: The rhesus monkey epididymal 33 kDa glycoprotein (MEF3) undergoes maturation-dependent O-glycosylation. It exhibits affinity for N-linked α-D-mannose and O-linked N-Ac-galactosamine, with modifications intensifying during sperm transit through the epididymis. Lectin-binding assays confirm O-glycosylation at Thr10 with a mucin-type oligosaccharide (NeuAc₂HexHexNAc; mass +947.8 Da) [3] [6].
  • Phosphorylation: The SPLR motif (Ser-Pro-Leu-Arg) is a predicted target of p34cdc2 kinase, implicating phosphorylation in mitotic regulation. Mass spectrometry detects a +79.98 Da mass shift in recombinant human BMP-15 (unrelated to cytoskeleton), demonstrating methodological relevance for phosphorylation detection at serine residues [6] [10].
  • N-terminal Pyroglutamination: Recombinant 33 kDa proteins often show blocked N-termini due to glutamine cyclization into pyroglutamic acid, requiring pyroglutamate aminopeptidase treatment for sequencing [6].
  • Ubiquitination: The Drosophila Vap33 P58S mutant accumulates ubiquitinated inclusions in the ER, linking ubiquitination to pathological aggregation in ALS models [8].

Table 3: Key Post-Translational Modifications of 33 kDa Proteins

ModificationSite/TypeFunctional Consequence
O-glycosylationThr10 (mucin-type)Sperm maturation; fertility competence
PhosphorylationSPLR motif (Ser)Cell cycle-dependent cytoskeletal association
PyroglutaminationN-terminal GlnStabilization against proteolysis
UbiquitinationLys residues (P58S mutant)Pathological aggregation in ALS

Properties

CAS Number

147994-08-9

Product Name

cytoskeleton protein, 33 kDa

Molecular Formula

C11H12N2O

Synonyms

cytoskeleton protein, 33 kDa

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